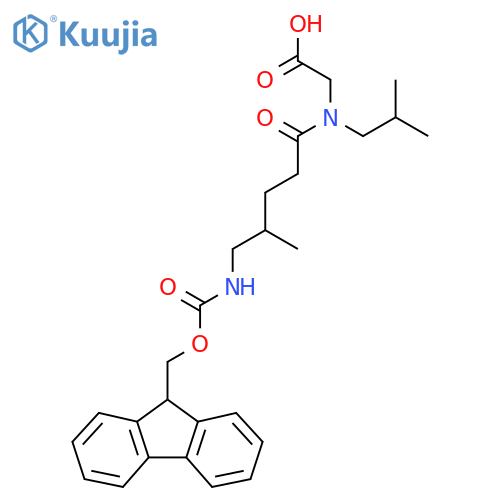

Cas no 2172429-09-1 (2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-N-(2-methylpropyl)pentanamidoacetic acid)

2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-N-(2-methylpropyl)pentanamidoacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-N-(2-methylpropyl)pentanamidoacetic acid

- 2172429-09-1

- EN300-1516507

- 2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-N-(2-methylpropyl)pentanamido]acetic acid

-

- インチ: 1S/C27H34N2O5/c1-18(2)15-29(16-26(31)32)25(30)13-12-19(3)14-28-27(33)34-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-11,18-19,24H,12-17H2,1-3H3,(H,28,33)(H,31,32)

- InChIKey: WKFADQQPCMYEKS-UHFFFAOYSA-N

- SMILES: O(C(NCC(C)CCC(N(CC(=O)O)CC(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- 精确分子量: 466.24677219g/mol

- 同位素质量: 466.24677219g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 5

- 重原子数量: 34

- 回転可能化学結合数: 12

- 複雑さ: 675

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 4.6

- トポロジー分子極性表面積: 95.9Ų

2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-N-(2-methylpropyl)pentanamidoacetic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1516507-1.0g |

2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-N-(2-methylpropyl)pentanamido]acetic acid |

2172429-09-1 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1516507-5.0g |

2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-N-(2-methylpropyl)pentanamido]acetic acid |

2172429-09-1 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1516507-100mg |

2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-N-(2-methylpropyl)pentanamido]acetic acid |

2172429-09-1 | 100mg |

$2963.0 | 2023-09-27 | ||

| Enamine | EN300-1516507-2500mg |

2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-N-(2-methylpropyl)pentanamido]acetic acid |

2172429-09-1 | 2500mg |

$6602.0 | 2023-09-27 | ||

| Enamine | EN300-1516507-50mg |

2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-N-(2-methylpropyl)pentanamido]acetic acid |

2172429-09-1 | 50mg |

$2829.0 | 2023-09-27 | ||

| Enamine | EN300-1516507-0.05g |

2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-N-(2-methylpropyl)pentanamido]acetic acid |

2172429-09-1 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1516507-0.5g |

2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-N-(2-methylpropyl)pentanamido]acetic acid |

2172429-09-1 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1516507-2.5g |

2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-N-(2-methylpropyl)pentanamido]acetic acid |

2172429-09-1 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1516507-0.1g |

2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-N-(2-methylpropyl)pentanamido]acetic acid |

2172429-09-1 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1516507-10000mg |

2-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-N-(2-methylpropyl)pentanamido]acetic acid |

2172429-09-1 | 10000mg |

$14487.0 | 2023-09-27 |

2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-N-(2-methylpropyl)pentanamidoacetic acid 関連文献

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645

2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-N-(2-methylpropyl)pentanamidoacetic acidに関する追加情報

Introduction to 2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-N-(2-methylpropyl)pentanamidoacetic acid (CAS No. 2172429-09-1)

2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-N-(2-methylpropyl)pentanamidoacetic acid, identified by its CAS number 2172429-09-1, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This molecule, with its intricate structural framework, exhibits potential applications in drug development, particularly in the synthesis of bioactive molecules and peptidomimetics. The presence of a fluoren-9-yl moiety and a methoxycarbonyl group in its structure suggests enhanced stability and bioavailability, making it a promising candidate for further investigation.

The compound's backbone consists of a pentanamidoacetic acid segment, which is commonly utilized in the design of protease inhibitors and other enzyme-targeting agents. The 4-methyl-N-(2-methylpropyl) substitution pattern further tailors its pharmacokinetic properties, potentially improving solubility and metabolic stability. These structural features align with the growing demand for high-affinity ligands in targeted therapy, where precise molecular interactions are critical.

Recent advancements in computational chemistry have enabled the systematic screening of such compounds for their binding affinity to biological targets. Studies have demonstrated that molecules incorporating fluorene derivatives often exhibit superior binding characteristics due to their rigid aromatic core, which facilitates optimal orientation within the binding pocket of enzymes or receptors. The methoxycarbonyl group not only enhances solubility but also participates in hydrogen bonding interactions, further stabilizing the ligand-receptor complex.

In the context of drug discovery, peptidomimetics—molecules designed to mimic the bioactivity of peptides without their drawbacks—represent a significant area of innovation. The compound described here could serve as a building block for such mimetics, offering a synthetic route to create novel therapeutic agents with improved pharmacological profiles. For instance, modifications at the pentanamidoacetic acid moiety could be exploited to fine-tune selectivity against specific proteases implicated in diseases such as cancer or inflammation.

Moreover, the incorporation of a fluoren-9-yl substituent introduces fluorescence properties that are valuable for biochemical assays and imaging applications. Fluorescent probes based on fluorene derivatives are widely used in high-throughput screening (HTS) platforms due to their high quantum yields and photostability. This feature makes CAS No. 2172429-09-1 a versatile tool for researchers seeking to develop sensitive detection methods or real-time monitoring systems in cellular environments.

The pharmaceutical industry has increasingly relied on structure-based drug design (SBDD) to accelerate the development pipeline. By leveraging computational models, medicinal chemists can predict how modifications to a lead compound will affect its binding affinity and pharmacokinetic properties. The structural motifs present in 2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-N-(2-methylpropyl)pentanamidoacetic acid align well with current SBDD strategies, offering opportunities to optimize potency while minimizing off-target effects.

Recent publications highlight the role of fluorene-based scaffolds in the development of kinase inhibitors, which are pivotal in treating cancers and inflammatory disorders. The methoxycarbonyl group enhances metabolic stability by protecting amine functionalities from rapid degradation, ensuring prolonged biological activity. This characteristic is particularly relevant for oral formulations where first-pass metabolism can significantly reduce drug efficacy.

Another emerging application lies in the field of antibody-drug conjugates (ADCs), where small molecule warheads are linked to antibodies for targeted delivery. The structural features of this compound make it an attractive candidate for such conjugates, providing both stability during circulation and potent activity at the target site. Additionally, its compatibility with solid-phase peptide synthesis (SPPS) techniques allows for rapid derivatization and library generation—a critical step in hit identification campaigns.

The synthesis of this compound involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct key functional groups efficiently. Such approaches underscore the importance of interdisciplinary collaboration between organic chemists and computational modelers to streamline drug discovery processes.

Ethical considerations also play a crucial role in modern pharmaceutical research. Ensuring that compounds like CAS No. 2172429-09-1 are developed responsibly involves rigorous toxicity assessments before advancing into clinical trials. Preclinical studies using cell-based assays and animal models help identify potential liabilities early in the discovery phase, minimizing risks associated with later-stage failures.

The growing emphasis on precision medicine has spurred interest in developing targeted therapies tailored to individual patient profiles. Molecules with well-defined structures like this one offer advantages over non-specific treatments by interacting selectively with disease-causing pathways. This trend is particularly evident in oncology research, where inhibitors targeting aberrant signaling cascades have revolutionized treatment strategies over recent decades.

In conclusion,2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-N-(2-methylpropyl)pentanamidoacetic acid (CAS No. 2172429-09-1) represents a promising candidate for further exploration in pharmaceutical chemistry and biomedicine. Its unique structural features—comprising a fluorene derivative linked via an amide bond to a pentanamidoacetic acid moiety—position it as a versatile building block for drug discovery efforts aimed at addressing unmet medical needs across multiple therapeutic areas.

2172429-09-1 (2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methyl-N-(2-methylpropyl)pentanamidoacetic acid) Related Products

- 2171796-19-1(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-4-amidobenzoic acid)

- 120781-01-3(5-bromo-1-methyl-1H-Imidazole-4-carboxylic acid methyl ester)

- 1391052-34-8(2'-Nitro-p-acetanisidide-15N)

- 1804860-96-5(3-(Difluoromethyl)-4-hydroxy-5-methoxy-2-methylpyridine)

- 1316222-38-4(N-(2-Methyl-6-piperidin-4-ylpyridin-4-yl)pyrimidin-2-amine)

- 1806392-87-9(6-(2-Chloroacetyl)-2-(chloromethyl)benzo[d]oxazole)

- 940844-85-9(2-cyano-3-(4-cyanophenyl)-N,N-diethylprop-2-enamide)

- 329059-11-2(4-Bromo-2-(3-chloro-4-fluoroanilino)methyl-6-methoxybenzenol)

- 1020944-29-9(Ethanimidamide, 2-[(3,4-dimethylphenyl)thio]-)

- 1251625-37-2(N-(3,4-dimethylphenyl)-2-{4-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide)